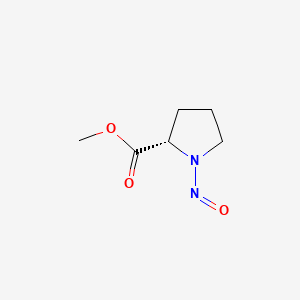
Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate is an organic compound that belongs to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate typically involves the nitrosation of a pyrrolidine derivative. One common method is the reaction of (S)-2-pyrrolidinecarboxylic acid with nitrous acid (HNO2) in the presence of a suitable solvent, such as acetic acid. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the nitroso compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group (-NO2).
Reduction: The nitroso group can be reduced to form an amine group (-NH2).
Substitution: The nitroso group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of Methyl (S)-1-nitro-2-pyrrolidinecarboxylate.
Reduction: Formation of Methyl (S)-1-amino-2-pyrrolidinecarboxylate.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and their derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a signaling molecule.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroso compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate involves its interaction with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive nitrogen species (RNS) that can modulate cellular signaling pathways. These interactions can affect various biological processes, including gene expression, protein function, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-1-nitro-2-pyrrolidinecarboxylate: Similar structure but with a nitro group instead of a nitroso group.
Methyl (S)-1-amino-2-pyrrolidinecarboxylate: Similar structure but with an amino group instead of a nitroso group.
Methyl (S)-1-hydroxy-2-pyrrolidinecarboxylate: Similar structure but with a hydroxy group instead of a nitroso group.
Uniqueness
Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. The nitroso group can participate in various redox reactions, making the compound a valuable tool in both synthetic chemistry and biological research.
Properties
CAS No. |
35909-01-4 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
methyl (2S)-1-nitrosopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(9)5-3-2-4-8(5)7-10/h5H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
TWHZGAYWZCCUSQ-YFKPBYRVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1N=O |
Canonical SMILES |
COC(=O)C1CCCN1N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


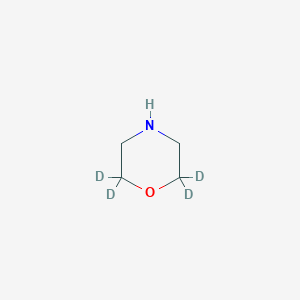
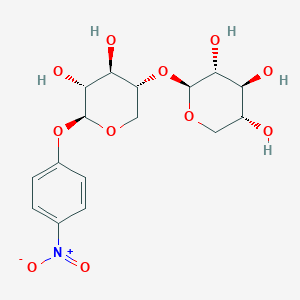
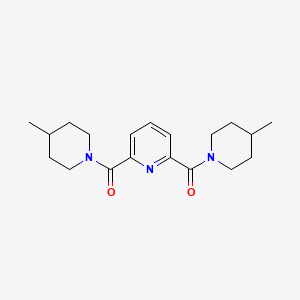
![3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B13419650.png)
![rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B13419651.png)
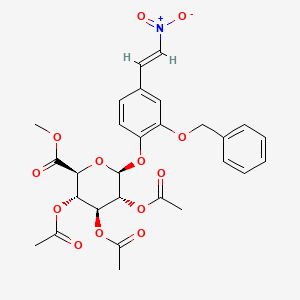
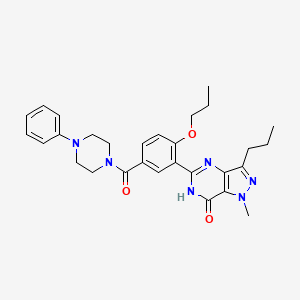
![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)
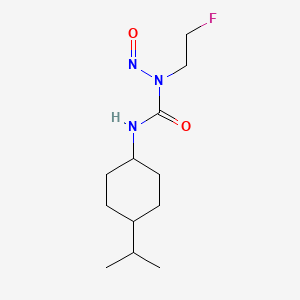
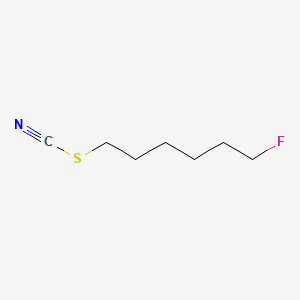
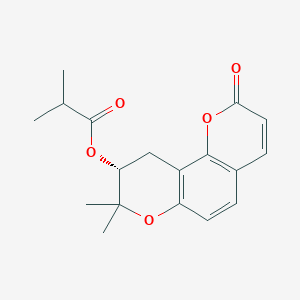
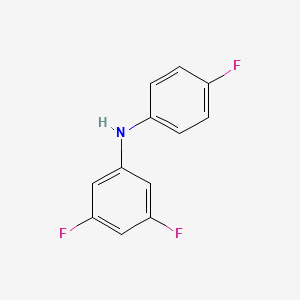
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)
